1-Azido-3-fluoro-2-methylbenzene
Overview
Description
1-Azido-3-fluoro-2-methylbenzene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound features a benzene ring substituted with an azido group (N₃), a fluorine atom, and a methyl group, making it a versatile scaffold in organic chemistry .
Preparation Methods
One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 1-bromo-3-fluoro-2-methylbenzene, reacts with sodium azide (NaN₃) under suitable conditions . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often incorporate continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
1-Azido-3-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles, which are valuable intermediates in medicinal chemistry.
Oxidation and Reduction: The compound can undergo oxidation to form nitro derivatives or reduction to form amines, depending on the reagents and conditions used.
Common reagents for these reactions include sodium azide for substitution, copper catalysts for cycloaddition, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
1-Azido-3-fluoro-2-methylbenzene has several applications in scientific research:
Biology: The compound is used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: It is explored for its potential in drug discovery, particularly in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Azido-3-fluoro-2-methylbenzene primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various molecular targets. These interactions can modulate biological pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
1-Azido-3-fluoro-2-methylbenzene can be compared with other azido-substituted benzene derivatives, such as:
- 1-Azido-2-fluoro-3-methylbenzene
- 1-Azido-4-fluoro-2-methylbenzene
- 1-Azido-3-chloro-2-methylbenzene
These compounds share similar reactivity patterns but differ in their substitution positions and the nature of the substituents. The presence of different substituents can influence the compound’s reactivity, stability, and applications, highlighting the uniqueness of this compound in specific contexts .
Properties
IUPAC Name |
1-azido-3-fluoro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-5-6(8)3-2-4-7(5)10-11-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXPEUQMOCHXQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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